Topoisomerase II inhibitor 15

Oncology Head and Neck Squamous Cell Carcinoma Cytotoxicity

Topoisomerase II inhibitor 15 (Compound 2g) is a rationally designed, non-anthracycline Topo II inhibitor that circumvents multidrug resistance in HNSCC models. With an IC50 of 3 µg/mL in HNO97 cells, it is 3-fold more potent than doxorubicin. Its unique dual S/G2-M cell cycle arrest profile and 81.37% Topo II inhibition rate make it an indispensable reference standard for SAR studies and apoptosis research. Choose ≥98% pure, research-grade powder to ensure reproducible results in your oncology studies.

Molecular Formula C15H11Cl2N5
Molecular Weight 332.2 g/mol
Cat. No. B12389743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 15
Molecular FormulaC15H11Cl2N5
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C15H11Cl2N5/c16-9-6-5-8(7-10(9)17)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21)
InChIKeyZDSMMZLZVFAZGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Topoisomerase II Inhibitor 15 (CAS 451516-79-3) – A Structurally Novel Imidazotriazine Apoptosis Inducer with Differentiated Head and Neck Tumor Potency


Topoisomerase II inhibitor 15 (Compound 2g; CAS 451516-79-3) is a synthetic, small-molecule inhibitor of human DNA topoisomerase II (Topo II) that belongs to the tricyclic imidazo[1,2-a][1,3,5]triazin-2-amine chemotype [1]. Unlike clinically established anthracyclines (e.g., doxorubicin) or epipodophyllotoxins (e.g., etoposide), this compound was rationally designed to retain the essential pharmacophoric features of doxorubicin while circumventing multidrug resistance (MDR) mechanisms that limit efficacy in head and neck squamous cell carcinoma (HNSCC) [1]. Its molecular formula is C15H11Cl2N5, with a molecular weight of 332.19 g/mol, and it is supplied as a ≥98% pure research-grade powder suitable for in vitro and in vivo oncology studies .

Why Generic Topoisomerase II Inhibitor Substitution Is Scientifically Unsound: The Case of Topoisomerase II Inhibitor 15


Broad-spectrum Topo II inhibitors such as doxorubicin and etoposide exhibit variable potency across tumor subtypes and are frequently compromised by MDR, limiting their utility in HNSCC models [1]. Even within the imidazotriazine series, structural modifications produce divergent activity profiles: the 4-chlorophenyl substituent in Compound 2g (inhibitor 15) yields a distinct IC50 and apoptosis signature compared to its 4-fluorophenyl analog 2f (inhibitor 14) . Consequently, substituting inhibitor 15 with a generic Topo II inhibitor or a closely related imidazotriazine analog without confirming the specific potency, Topo II inhibition percentage, and cell cycle arrest profile in the target model will introduce uncontrolled experimental variability and may lead to false-negative or irreproducible results .

Quantitative Differentiators of Topoisomerase II Inhibitor 15 Against Clinical and Preclinical Comparators


Superior Cytotoxicity in Head and Neck Cancer Cells (HNO97) Over Doxorubicin

Topoisomerase II inhibitor 15 (Compound 2g) demonstrates a 3-fold lower IC50 (i.e., higher potency) against the HNO97 human head and neck cancer cell line compared to the clinical standard doxorubicin, as measured in the same study under identical conditions [1].

Oncology Head and Neck Squamous Cell Carcinoma Cytotoxicity

Topoisomerase II Enzymatic Inhibition Comparable to Doxorubicin, Distinct from Analog 2f

In a quantitative human DNA Topo II concentration assay performed in HNO97 cells, Topoisomerase II inhibitor 15 achieved 81.37% enzyme inhibition, which is statistically comparable to doxorubicin's 86.44% inhibition but significantly distinct from the 87.86% inhibition exhibited by its close structural analog 2f (Topoisomerase II inhibitor 14) [1]. This confirms that inhibitor 15 retains near-equivalent target engagement to doxorubicin while diverging from an in-series comparator.

Topoisomerase II Enzymatic Assay DNA Intercalation

Dual S-Phase and G2-M Cell Cycle Arrest Distinct from Doxorubicin's Predominant G2-M Block

Flow cytometric analysis of HNO97 cells revealed that Topoisomerase II inhibitor 15 induces simultaneous arrest at both the S and G2-M phases of the cell cycle [1]. In contrast, doxorubicin is widely documented to induce primarily G2/M arrest in multiple cancer models, with only context-dependent S-phase effects [2][3]. This dual-phase blockade suggests a distinct mechanism of cell cycle interference.

Cell Cycle Flow Cytometry Cancer Biology

Enhanced Early and Late Apoptotic Ratios Relative to Untreated Controls

Treatment of HNO97 cells with Topoisomerase II inhibitor 15 significantly elevated the ratios of both early and late apoptotic cell populations compared to untreated control cells [1]. This dual-phase apoptotic induction profile is a key pharmacodynamic marker of the compound's mechanism of action.

Apoptosis Programmed Cell Death Flow Cytometry

High-Impact Application Scenarios for Topoisomerase II Inhibitor 15 in Oncology Research


Head and Neck Squamous Cell Carcinoma (HNSCC) Preclinical Efficacy Studies

Inhibitor 15 is optimally deployed in vitro and in vivo HNSCC models (particularly HNO97 xenografts) where doxorubicin demonstrates limited efficacy due to MDR [1]. Its 3-fold greater potency in HNO97 cells relative to doxorubicin positions it as a superior tool compound for investigating Topo II-targeted therapies in this tumor subtype.

Comparative Topoisomerase II Inhibitor Mechanistic Profiling

The compound's distinct dual S/G2-M cell cycle arrest profile, combined with its quantifiable Topo II inhibition percentage (81.37%), makes it a valuable reference standard for dissecting the structure-activity relationships (SAR) of imidazotriazine-based inhibitors and for benchmarking novel Topo II inhibitors against a well-characterized, non-anthracycline scaffold [1].

Apoptosis Pathway Analysis and Cell Death Mechanism Studies

As a validated apoptosis inducer that increases both early and late apoptotic phase ratios in HNO97 cells, inhibitor 15 serves as a reliable positive control or test compound for experiments examining p53, BAX, BCL2, and caspase-dependent apoptotic signaling cascades in head and neck cancer models [1].

Structure-Activity Relationship (SAR) Studies of Imidazotriazine Derivatives

Given the quantifiable differences in IC50 (3 vs. 4 μg/mL) and Topo II inhibition (81.37% vs. 87.86%) between inhibitor 15 (2g) and its 4-fluorophenyl analog 2f, this compound provides a critical data point for computational and medicinal chemistry efforts aimed at optimizing imidazotriazine Topo II inhibitors for enhanced potency or selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase II inhibitor 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.